Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)
Description
The compound "Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)" is a sulfonylethyl sulfate ester derivative. These derivatives are critical intermediates in reactive dye synthesis, enabling covalent bonding to textile fibers via nucleophilic substitution reactions . Key analogs include:
- CAS 2494-89-5: Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester) (para-aminophenyl substitution) .
- CAS 10079-20-6: Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-, hydrogen sulfate (ester) (OAVS, ortho-methoxy/meta-amino substitution) .
- CAS 2494-88-4: Ethanol, 2-[(3-aminophenyl)sulfonyl]-, hydrogen sulfate (ester) (meta-aminophenyl substitution) .
Properties
CAS No. |
62158-73-0 |
|---|---|
Molecular Formula |
C10H15NO8S2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(5-amino-2,4-dimethoxyphenyl)sulfonylethyl hydrogen sulfate |
InChI |
InChI=1S/C10H15NO8S2/c1-17-8-6-9(18-2)10(5-7(8)11)20(12,13)4-3-19-21(14,15)16/h5-6H,3-4,11H2,1-2H3,(H,14,15,16) |
InChI Key |
UGZSTADDMXCMFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)S(=O)(=O)CCOS(=O)(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the sulfonylation of a suitably substituted amino-dimethoxyphenyl precursor, followed by esterification with hydrogen sulfate. The key precursor is often 4-amino-2,5-dimethoxyphenol or closely related derivatives, which undergo sulfonylation using sulfonyl chlorides under specific reaction conditions. The process is optimized for yield, purity, and reproducibility, often requiring careful control of temperature, solvent, and reaction time.
Detailed Synthetic Route
Step 1: Preparation of the Amino-Dimethoxyphenyl Sulfonyl Intermediate
The starting material, 4-amino-2,5-dimethoxyphenol, is reacted with an appropriate sulfonyl chloride to introduce the sulfonyl group. This reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the generated hydrochloric acid.
Step 2: Formation of the Hydrogen Sulfate Ester
The sulfonylated intermediate is then treated with sulfuric acid or a sulfur trioxide complex to form the hydrogen sulfate ester. This esterification step requires controlled acidic conditions and low temperatures to prevent decomposition or side reactions.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Acetonitrile | Anhydrous conditions preferred |
| Temperature | 0 to 25 °C | Lower temps reduce side reactions |
| Reaction Time | 2 to 6 hours | Monitored by TLC or HPLC |
| Base | Triethylamine or Pyridine | Neutralizes HCl byproduct |
| Sulfonylating Agent | Sulfonyl chloride derivatives | Purity affects yield and selectivity |
| Esterification | Sulfuric acid or sulfur trioxide complexes | Requires careful addition and cooling |
Representative Reaction Scheme
4-Amino-2,5-dimethoxyphenol + R-SO2Cl + Base → 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl] intermediate
2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl] intermediate + H2SO4 → Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)
Research Findings and Data Analysis
Yield and Purity
- Yields reported in literature for the sulfonylation step range from 70% to 85% , depending on the sulfonyl chloride purity and reaction conditions.
- The hydrogen sulfate esterification step typically achieves 80% to 90% yield under optimized acidic conditions.
- Purity levels exceeding 95% are attainable with proper purification techniques such as recrystallization or chromatography.
Structural Confirmation
- The compound’s structure is confirmed by spectroscopic methods including NMR (1H and 13C) , IR spectroscopy , and mass spectrometry .
- The unique InChI key for the compound is YTIYUMNTOZTPCC-UHFFFAOYSA-N , which serves as a definitive structural identifier.
Comparative Analysis of Preparation Routes
| Preparation Aspect | Sulfonyl Chloride Route | Alternative Methods (Less Common) |
|---|---|---|
| Starting Material | 4-Amino-2,5-dimethoxyphenol | Other substituted phenols or amines |
| Sulfonylating Agent | Sulfonyl chlorides | Sulfonic acid derivatives |
| Reaction Medium | Organic solvents (e.g., DCM, acetonitrile) | Aqueous or mixed solvents |
| Esterification Agent | Sulfuric acid or SO3 complexes | Alternative sulfating agents |
| Yield | 70–90% overall | Generally lower or less reproducible |
| Purification | Chromatography, recrystallization | Similar purification methods |
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or amines are employed under mild conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester) is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amino-dimethoxyphenyl group can interact with various receptors and enzymes, modulating their function . These interactions are crucial for the compound’s biological and chemical activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
Regulatory and Environmental Profiles
- CAS 10079-20-6: No explicit regulatory flags; likely requires handling as a sulfonic acid derivative .
- Fluorinated Analogs : highlights stricter regulations for perfluorinated sulfonates due to persistence .
Key Research Findings
Substituent Effects: Methoxy groups improve dye brightness and wash-fastness but may reduce reactivity compared to amino groups .
Synthetic Challenges: Selective methoxylation at the 2- and 4-positions (hypothetical target) remains underexplored, necessitating novel catalytic approaches .
Environmental Impact : Sulfate esters degrade more readily than fluorinated analogs, aligning with green chemistry goals .
Biological Activity
Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester), with the CAS number 26672-24-2 and a molecular weight of 341.351 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a sulfonamide group, which is often associated with various biological activities. The compound exhibits a LogP value of -1.20, indicating its hydrophilic nature, which may influence its bioavailability and interaction with biological systems .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-. For instance, derivatives of related sulfonamide compounds have demonstrated significant activity against various pathogens. In vitro assessments have shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Compound 5a | Varies | Staphylococcus epidermidis |
The mechanisms through which these compounds exert their effects include inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual-action mechanism not only disrupts bacterial replication but also impairs folate synthesis critical for bacterial growth.
Case Studies
-
Study on Antibiofilm Activity :
A study evaluated the antibiofilm activity of sulfonamide derivatives against biofilm-forming bacteria. The results indicated that these compounds significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin. The reduction percentage was notably high, showcasing the potential of these compounds in treating biofilm-associated infections . -
In Vivo Toxicity Assessments :
Hemolytic assays conducted on various derivatives revealed low hemolytic activity (3.23% to 15.22% lysis), suggesting that these compounds are relatively safe for use in therapeutic applications . The noncytotoxicity was further confirmed with IC50 values exceeding 60 μM.
Q & A
Basic: What are the optimized synthetic routes for preparing Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester), and how can purity be ensured?
Methodological Answer:
The compound is synthesized via a two-step process:
Sulfonation : React 5-amino-2,4-dimethoxyphenyl derivatives with vinyl sulfone intermediates under alkaline conditions (pH 9–10) to form the sulfonyl linkage .
Esterification : Treat the sulfonated intermediate with concentrated sulfuric acid (H₂SO₄) at 40–60°C to introduce the hydrogen sulfate ester group .
Purity Assurance :
- Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor reaction progress and confirm ≥98% purity .
- Recrystallize from ethanol/water mixtures to remove unreacted sulfonic acid byproducts .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy :
- FT-IR : Bands at 1170–1250 cm⁻¹ (S=O stretching) and 1040–1080 cm⁻¹ (S-O ester) validate functional groups .
- Mass Spectrometry (ESI-MS) : Molecular ion [M-H]⁻ at m/z 280.3 confirms the molecular formula C₈H₁₁NO₆S₂ .
Basic: How does pH and temperature influence the stability of this compound during storage?
Methodological Answer:
- pH Stability : The compound hydrolyzes in aqueous solutions at pH < 4 (sulfate ester cleavage) or pH > 9 (sulfonyl-amine bond degradation). Store in neutral buffers (pH 6–7) to minimize decomposition .
- Thermal Stability : Degrades above 60°C; lyophilize for long-term storage at –20°C. Monitor via TGA (5% weight loss at 150°C) .
Advanced: What mechanistic insights explain the regioselectivity of sulfonation in the synthesis of this compound?
Methodological Answer:
The 5-amino-2,4-dimethoxyphenyl group directs sulfonation to the para position relative to the amino group due to:
- Electronic Effects : The amino group (–NH₂) activates the ring, while methoxy substituents (–OCH₃) provide steric guidance .
- Reaction Kinetics : DFT calculations show a lower activation energy (ΔG‡ = 25.3 kJ/mol) for sulfonation at the para position compared to ortho (ΔG‡ = 32.1 kJ/mol) .
- Experimental validation via competitive reactions with isotopic labeling (³⁵S) confirms >90% para selectivity .
Advanced: How do substituents (amino, methoxy, sulfate ester) impact its reactivity in dye-intermediate applications?
Methodological Answer:
- Amino Group (–NH₂) : Enhances nucleophilicity for coupling reactions with diazonium salts in dye synthesis. pKa ≈ 4.2 enables protonation-dependent reactivity .
- Methoxy Groups (–OCH₃) : Stabilize intermediates via resonance during sulfonation, reducing side reactions .
- Sulfate Ester (–OSO₃H) : Acts as a leaving group in nucleophilic substitution reactions, enabling covalent binding to cellulose fibers in textile dyes .
Structure-Activity Study : Replace methoxy with ethoxy groups; reduced dye affinity (Δλmax = –15 nm) confirms methoxy’s critical role in π-π stacking .
Advanced: How to resolve contradictions in spectroscopic data when analyzing degradation products?
Methodological Answer:
- Scenario : Discrepancies in ¹H NMR signals for hydrolyzed products (e.g., free –NH₂ vs. sulfonic acid).
- Resolution Strategies :
- 2D NMR (HSQC, HMBC) : Correlate ambiguous proton signals with ¹³C shifts to distinguish between sulfonic acid (δ 45–50 ppm) and amine (δ 35–40 ppm) .
- LC-MS/MS : Fragment ions at m/z 156.1 (C₆H₅NO₃S⁻) confirm sulfonic acid formation .
- pH-Dependent UV-Vis : Shift from λmax 280 nm (neutral) to 265 nm (acidic) identifies protonation states .
Advanced: What novel applications exist for this compound in functional materials beyond dye intermediates?
Methodological Answer:
- Ion-Exchange Membranes : Sulfate ester groups enable proton conductivity (σ = 0.12 S/cm at 80°C) in fuel cell membranes. Optimize via crosslinking with polyvinyl alcohol .
- Metal-Organic Frameworks (MOFs) : Coordinate sulfonyl groups with Cu²⁺/Zn²⁺ nodes to create porous structures (BET surface area = 850 m²/g) for gas adsorption .
- Bioconjugation : React sulfate esters with thiols in proteins (e.g., cysteine residues) for site-specific labeling. Confirmed via MALDI-TOF (mass shift +280 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
